molecular formula C26H24N4O4 B264835 N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Numéro de catalogue B264835
Poids moléculaire: 456.5 g/mol
Clé InChI: HZHFLSYLQOEPQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response to bacterial lipopolysaccharide (LPS) and other microbial products. TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.

Mécanisme D'action

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide acts as a selective inhibitor of TLR4 signaling by binding to an intracellular domain of TLR4 called Toll/IL-1 receptor domain-containing adaptor protein (TIRAP). This prevents the recruitment of downstream signaling molecules and the activation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of LPS-induced cytokine production, the suppression of nuclear factor-kappa B (NF-κB) activation, and the reduction of oxidative stress and apoptosis. In addition, N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been shown to enhance the phagocytosis of bacteria by macrophages and to promote the differentiation of regulatory T cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide in lab experiments is its specificity for TLR4 signaling, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has some limitations, including its relatively short half-life and the need for high concentrations to achieve maximal inhibition of TLR4 signaling.

Orientations Futures

There are several potential future directions for research on N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of TLR4 signaling. Another area of research is the exploration of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide's potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, there is a need for further investigation into the mechanisms underlying N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide's anti-inflammatory and anti-tumor effects, as well as its potential side effects and toxicity in humans.

Méthodes De Synthèse

The synthesis of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves several steps, starting with the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline with 2,3,5-trimethyl-7-hydroxychromone to yield the intermediate 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl 2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromene-6-carboxylate. This intermediate is then converted to the final product, N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, through a series of chemical reactions.

Applications De Recherche Scientifique

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor effects in various animal models of disease, including sepsis, arthritis, and cancer. In addition, N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been shown to enhance the efficacy of antibiotics in treating bacterial infections.

Propriétés

Nom du produit

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Formule moléculaire

C26H24N4O4

Poids moléculaire

456.5 g/mol

Nom IUPAC

N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C26H24N4O4/c1-15-17(3)33-23-11-24-22(10-21(15)23)16(2)20(26(32)34-24)8-9-25(31)29-19-6-4-18(5-7-19)12-30-14-27-13-28-30/h4-7,10-11,13-14H,8-9,12H2,1-3H3,(H,29,31)

Clé InChI

HZHFLSYLQOEPQE-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C1C=C3C(=C(C(=O)OC3=C2)CCC(=O)NC4=CC=C(C=C4)CN5C=NC=N5)C)C

SMILES canonique

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4=CC=C(C=C4)CN5C=NC=N5)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.